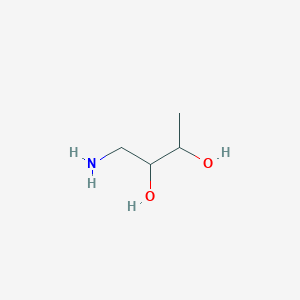

1-Aminobutane-2,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Aminobutane-2,3-diol is an organic compound with the molecular formula C4H11NO2 It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and two hydroxyl groups (-OH) on a butane backbone

Applications De Recherche Scientifique

1-Aminobutane-2,3-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Industry: It is used in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.

Mécanisme D'action

Target of Action

It is known to belong to the class of organic compounds known as 1,3-aminoalcohols . These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom .

Mode of Action

It is known that aminoalcohols, the class of compounds to which 1-aminobutane-2,3-diol belongs, can interact with various biological targets due to their amine and alcohol functional groups .

Biochemical Pathways

It is known that aminoalcohols can participate in a variety of biochemical reactions due to their functional groups .

Pharmacokinetics

It is known that aminoalcohols can be absorbed and distributed in the body, metabolized by various enzymes, and excreted .

Result of Action

It is known that aminoalcohols can have various effects at the molecular and cellular level due to their ability to interact with various biological targets .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of aminoalcohols .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-Aminobutane-2,3-diol are not well-studied. As an amino alcohol, it may interact with various enzymes, proteins, and other biomolecules. Amino alcohols can act as both donors and acceptors of hydrogen bonds, allowing them to participate in a wide range of biochemical reactions .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Amino alcohols can influence cell function in several ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an amino alcohol, it may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

Amino alcohols can be involved in a variety of metabolic processes, potentially interacting with various enzymes and cofactors .

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its amino and hydroxyl groups could potentially direct it to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Aminobutane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-amino-3-butanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Aminobutane-2,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form primary amines or alcohols using reducing agents such as NaBH4 or LiAlH4.

Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Primary amines, alcohols.

Substitution: Halogenated derivatives.

Comparaison Avec Des Composés Similaires

1-Aminobutane-2,3-diol can be compared to other amino alcohols, such as:

2-Amino-1,3-propanediol: Similar in structure but with different positioning of the amino and hydroxyl groups.

1-Amino-2-propanol: Lacks the second hydroxyl group, leading to different chemical properties and reactivity.

Serinol (2-Amino-1,3-propanediol): Often used in similar applications but with distinct differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties, making it valuable for various applications.

Activité Biologique

1-Aminobutane-2,3-diol, also known as 2-aminobutane-1,3-diol, is a chiral amino alcohol that has garnered attention for its diverse biological activities. Its structural characteristics, including the presence of amino and hydroxyl functional groups, enable it to interact with various biological targets, influencing enzyme activity and receptor binding.

- Molecular Formula : C4H11NO2

- Chirality : The compound has two chiral centers, leading to multiple stereoisomers, with the (2R,3S) configuration being particularly significant in biological studies.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : It can influence the activity of enzymes due to its structural features. This interaction may lead to modulation of metabolic pathways.

- Receptor Binding : Different stereoisomers show varying affinities for biological receptors, which can affect therapeutic efficacy and safety profiles.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antidiabetic Activity

Studies have shown that certain derivatives of amino alcohols can exhibit antidiabetic properties. The compound's ability to regulate glucose metabolism may be linked to its interaction with specific enzymes involved in glucose homeostasis .

Immunosuppressive Effects

A series of studies have evaluated the immunosuppressive potential of related compounds. For instance, derivatives of 2-amino-2-propanediol have demonstrated significant lymphocyte-decreasing effects in animal models . This suggests a potential for this compound in immunomodulation.

Neuroprotective Properties

Research indicates that certain amino alcohols can exert neuroprotective effects by stabilizing cellular membranes and reducing oxidative stress. This activity is crucial in neurodegenerative disease models .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Key parameters include:

- Absorption : The compound shows moderate absorption rates due to its polar nature.

- Distribution : It exhibits low non-specific binding to membranes, primarily interacting with cell-surface receptors rather than internalized ones .

- Metabolism : The metabolic pathways involve enzymatic conversion into various derivatives that may possess enhanced biological activities.

Propriétés

IUPAC Name |

1-aminobutane-2,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(6)4(7)2-5/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLCSFCXSUCFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.